ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a 1-methylindole-2-carbonylamino substituent at the 2-position and a methyl group at the 4-position of the thiazole ring, with an ethyl carboxylate ester at the 5-position. The indole moiety in this compound may enhance binding interactions (e.g., π-stacking or hydrophobic effects) in biological targets, distinguishing it from simpler aryl-substituted analogs.
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(1-methylindole-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17N3O3S/c1-4-23-16(22)14-10(2)18-17(24-14)19-15(21)13-9-11-7-5-6-8-12(11)20(13)3/h5-9H,4H2,1-3H3,(H,18,19,21) |
InChI Key |
VYZBYTQYKVVPPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazole ring. The final step involves the esterification of the carboxylate group.
Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Esterification: The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole or thiazole rings.
Reduction: Reduced forms of the ester or carbonyl groups.
Substitution: Substituted derivatives at the ester or amide positions.
Scientific Research Applications
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound’s indole substituent introduces steric bulk and aromaticity compared to smaller groups like pyridinyl or nitrobenzamido.
- Synthetic routes commonly involve coupling acyl chlorides or activated carbonyl groups to 2-amino-thiazole precursors, as seen in .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Computational and Structural Insights
- Docking studies : For similar compounds (e.g., ), the indole ring in the target compound may adopt a planar conformation to facilitate π-π interactions with aromatic residues in target proteins.
- Steric effects : Bulkier substituents (e.g., 3-phenylpropanamido ) could hinder binding compared to the indole group, which balances size and rigidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
